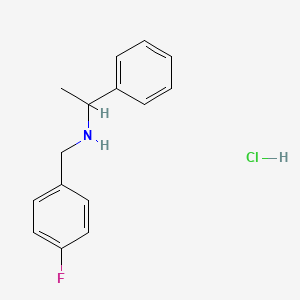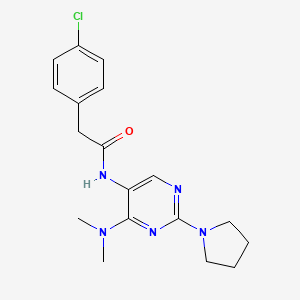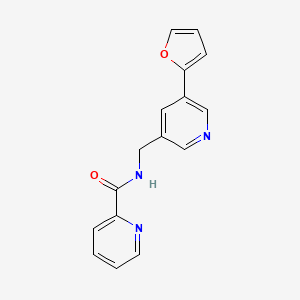
Pyridostatin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RR-82 hydrochloride, also known as pyridostatin hydrochloride, is a highly selective G-quadruplex DNA stabilizing agent. It is known for its ability to induce replication- and transcription-dependent DNA damage, promoting growth arrest in human cancer cells. This compound specifically targets the proto-oncogene Src, leading to reduced SRC protein levels and decreased SRC-dependent cellular motility in human breast cancer cells .
Wirkmechanismus
Target of Action
Pyridostatin hydrochloride is a highly selective molecule that interacts with G-quadruplexes (G4) . G4s are stable secondary structures of nucleic acids, formed by hydrogen bonding of guanine bases in G-rich DNA or RNA sequences . They are found in over 10,000 potential sequences in human chromatin, especially in telomeres, somatic copy number alteration (SCNA) regions of cancer-associated genes, and highly transcribed genes . This compound targets the proto-oncogene SRC and telomeric G4 , inducing DNA damage and cell-cycle arrest .
Mode of Action
This compound stabilizes G-quadruplexes, which leads to the induction of replication- and transcription-dependent DNA damage . This interaction retards the growth of human cancer cells . It has been shown that this compound downregulates SUB1 , which encodes human positive cofactor and DNA lesion sensor PC4 . This downregulation promotes the cytotoxicity of certain compounds toward cancer cells .
Biochemical Pathways
The regulation of gene expression by this compound is complex, involving both the upregulation and downregulation of proteins . In HeLa cancer cells, this compound has been shown to significantly downregulate 22 proteins and upregulate 16 proteins . The downregulated proteins consequently upregulate 6 proteins to activate cyclin and cell cycle regulation .
Pharmacokinetics
Its ability to induce replication- and transcription-dependent dna damage suggests that it can effectively interact with its targets in the body .
Result of Action
The action of this compound results in DNA damage and cell-cycle arrest . It retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage . In addition, the downregulation of PC4 dramatically promotes the cytotoxicity of certain compounds toward cancer cells .
Action Environment
Given its mode of action, the presence and concentration of g-quadruplexes in the cellular environment would likely influence its efficacy .
Biochemische Analyse
Biochemical Properties
Pyridostatin hydrochloride interacts with G-quadruplex DNA, a secondary structure formed by guanine-rich sequences . It stabilizes these structures, which are found in various regions of the genome, including the promoters of oncogenes . This stabilization can affect the activity of various enzymes and proteins involved in DNA replication and transcription .
Cellular Effects
In cellular contexts, this compound has been shown to retard the growth of human cancer cells . It does this by inducing DNA damage that is dependent on replication and transcription . This can lead to cell cycle arrest and potentially cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to G-quadruplex DNA structures . This binding stabilizes the G-quadruplexes, preventing their unwinding during DNA replication and transcription . This can lead to DNA damage and the activation of DNA repair pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, its ability to induce DNA damage and cell cycle arrest can lead to long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RR-82 hydrochloride involves the formation of a complex with G-quadruplex DNA structures. The compound is designed to bind selectively to these structures, stabilizing them and inducing DNA damage. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving quinoline derivatives and pyridine dicarboxamide .
Industrial Production Methods: Industrial production of RR-82 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is typically produced in a controlled environment to maintain its stability and efficacy. The production process includes purification steps such as crystallization and filtration to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Reaktionstypen: RR-82-Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: RR-82-Hydrochlorid kann zu seinen entsprechenden Amin-Derivaten reduziert werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Es können gängige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.
Substitution: Verschiedene Nukleophile können unter sauren oder basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Amin-Derivate und substituierte Verbindungen mit unterschiedlichen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
RR-82-Hydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als G-Quadruplex-DNA-Stabilisator in verschiedenen chemischen Studien verwendet, um DNA-Struktur und -Funktion zu verstehen.
Biologie: Die Verbindung wird in der biologischen Forschung eingesetzt, um ihre Auswirkungen auf DNA-Schäden und die Zellzyklusarrest in Krebszellen zu untersuchen.
Medizin: RR-82-Hydrochlorid wird aufgrund seiner Fähigkeit, das Proto-Onkogen Src anzusprechen und zu hemmen, auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, insbesondere im Bereich der Onkologie
5. Wirkmechanismus
RR-82-Hydrochlorid entfaltet seine Wirkung, indem es G-Quadruplex-DNA-Strukturen stabilisiert, bei denen es sich um viersträngige DNA-Konfigurationen handelt, die in bestimmten Regionen des Genoms vorkommen. Durch die Bindung an diese Strukturen induziert die Verbindung replikations- und transkriptionsabhängige DNA-Schäden, was zu einem Zellzyklusarrest und einer Hemmung des Wachstums von Krebszellen führt. Das primäre molekulare Ziel von RR-82-Hydrochlorid ist das Proto-Onkogen Src, das eine entscheidende Rolle bei der Zellproliferation und -motilität spielt. Durch die Hemmung von Src reduziert die Verbindung die SRC-Proteinspiegel und die SRC-abhängige Zellmotilität, wodurch ihre Antikrebswirkungen entfaltet werden .
Ähnliche Verbindungen:
Pyridostatin: Ein weiteres G-Quadruplex-DNA-stabilisierendes Mittel mit ähnlichen Eigenschaften wie RR-82-Hydrochlorid.
BRACO-19: Eine Verbindung, die ebenfalls G-Quadruplex-DNA-Strukturen anvisiert, aber unterschiedliche Bindungsaffinitäten und -spezifitäten aufweist.
TMPyP4: Eine Porphyrin-basierte Verbindung, die G-Quadruplex-DNA stabilisiert und in ähnlichen Forschungsanwendungen verwendet wird.
Einzigartigkeit von RR-82-Hydrochlorid: RR-82-Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Stabilisierung von G-Quadruplex-DNA-Strukturen. Seine Fähigkeit, das Proto-Onkogen Src gezielt anzusprechen und DNA-Schäden zu induzieren, macht es zu einem wertvollen Werkzeug in der Krebsforschung und für potenzielle therapeutische Anwendungen. Im Vergleich zu anderen ähnlichen Verbindungen hat RR-82-Hydrochlorid eine überlegene Wirksamkeit bei der Förderung des Wachstumsarrests und der Reduktion der Zellmotilität in Krebszellen gezeigt .
Vergleich Mit ähnlichen Verbindungen
Pyridostatin: Another G-quadruplex DNA stabilizing agent with similar properties to RR-82 hydrochloride.
BRACO-19: A compound that also targets G-quadruplex DNA structures but has different binding affinities and specificities.
TMPyP4: A porphyrin-based compound that stabilizes G-quadruplex DNA and is used in similar research applications.
Uniqueness of RR-82 Hydrochloride: RR-82 hydrochloride is unique due to its high selectivity and potency in stabilizing G-quadruplex DNA structures. Its ability to specifically target the proto-oncogene Src and induce DNA damage makes it a valuable tool in cancer research and potential therapeutic applications. Compared to other similar compounds, RR-82 hydrochloride has shown superior efficacy in promoting growth arrest and reducing cellular motility in cancer cells .
Eigenschaften
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;pentahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N8O5.5ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);5*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIZPFGTXSQRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37Cl5N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2780640.png)
![N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2780641.png)

![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B2780647.png)




![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)



![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)
